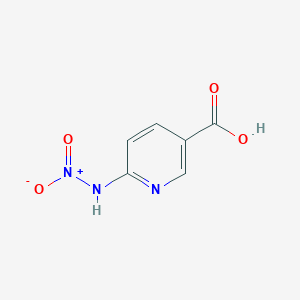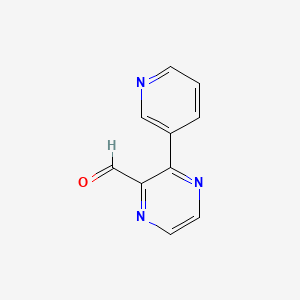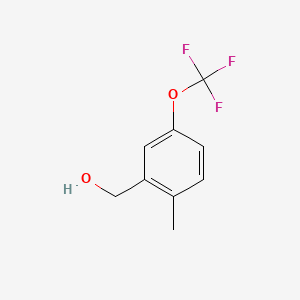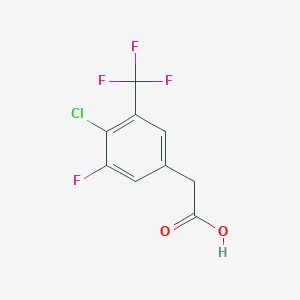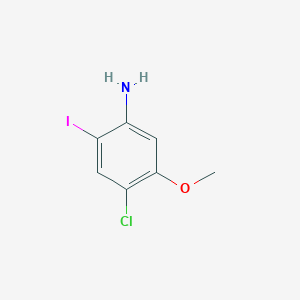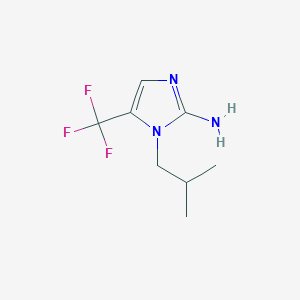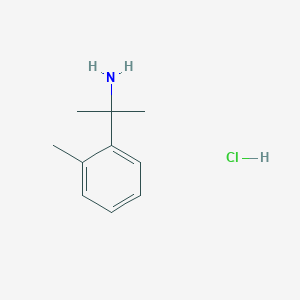![molecular formula C12H16N2O B1433281 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one CAS No. 1545899-12-4](/img/structure/B1433281.png)
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one
Descripción general
Descripción
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by its IUPAC name, 1-(2-isopropylphenyl)imidazolidin-2-one . This compound is a member of the imidazolidinone family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Imidazolidinones are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) . This reaction typically occurs in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Análisis De Reacciones Químicas
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring is retained, but substituents on the phenyl ring are replaced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-(2-Methylphenyl)imidazolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Ethylphenyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
1-(2-Propylphenyl)imidazolidin-2-one: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituent (isopropyl group) on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
1-(2-propan-2-ylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKACZCGTYQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



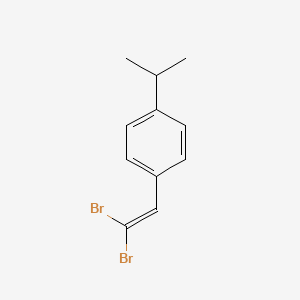
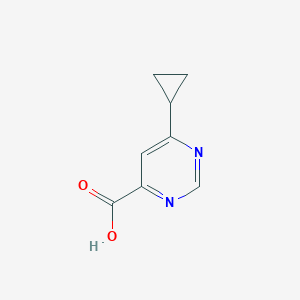
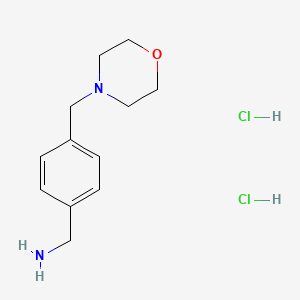
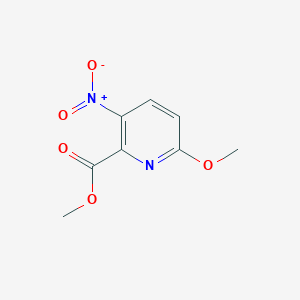
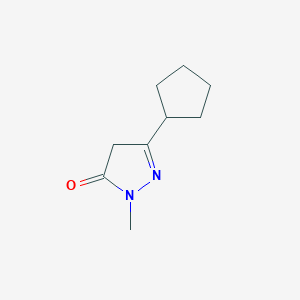
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
